molecular formula C18H17NO5 B2575163 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one CAS No. 1022252-78-3

4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one

Cat. No. B2575163
CAS RN: 1022252-78-3
M. Wt: 327.336
InChI Key: VDVSCTTUPLLAHW-UHFFFAOYSA-N
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Description

“4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one” is a chemical compound that belongs to the benzodioxole class of compounds. It has a molecular formula of C18H17NO5 and a molecular weight of 327.336 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) . The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Chemical Reactions Analysis

The reaction of similar compounds is mediated by CuI and NaHCO3 in acetonitrile. Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula of a similar compound is C11H10N2O2S and it has a molecular weight of 234.27 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : The compound has been synthesized and studied for its base-catalyzed ring transformation properties. Sápi et al. (1997) demonstrated the synthesis and rearrangement of similar compounds under mild conditions, highlighting the importance of structural prerequisites for ring transformations in β-lactam rings (Sápi et al., 1997).
  • Use in Chemicoenzymatic Approaches : Yamashita Haruo et al. (1988) utilized a similar compound in the synthesis of monobactams. Their work underscores the significance of these compounds as intermediates in synthesizing derivatives with potent activity against gram-negative bacteria (Yamashita Haruo et al., 1988).

Biological and Pharmacological Activities

  • Anti-Tubercular Activity : Nimbalkar et al. (2018) synthesized derivatives of a similar compound, which showed promising anti-tubercular activity. Their study also included cytotoxicity testing against human cancer cell lines, indicating the potential of these compounds in drug discovery (Nimbalkar et al., 2018).
  • Antimicrobial Activity : Patel and Patel (2011) explored the antibacterial and antifungal activities of synthesized 2-azetidinones derived from quinazolin-4(3H)-one. Their findings suggest the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2011).
  • Anti-Inflammatory Potential : Kalsi et al. (1990) synthesized and tested N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides for their anti-inflammatory activity, indicating the therapeutic potential of azetidinones (Kalsi et al., 1990).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-13-6-4-12(5-7-13)19-16(17(22-2)18(19)20)11-3-8-14-15(9-11)24-10-23-14/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVSCTTUPLLAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one

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